![molecular formula C17H20FN5 B6622889 N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine](/img/structure/B6622889.png)
N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine, also known as "compound A" is a novel small molecule that has been synthesized for scientific research purposes. This compound has gained significant attention due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of compound A involves the inhibition of various signaling pathways. It has been shown to inhibit the activation of NF-κB pathway, which plays a crucial role in inflammation. It also inhibits the PI3K/Akt pathway, which is involved in cell proliferation and survival. Additionally, compound A has been shown to inhibit the JAK/STAT pathway, which is involved in the regulation of immune responses.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects. In vitro studies have shown that it inhibits the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. It also inhibits the activation of NF-κB pathway and reduces the expression of COX-2 and iNOS. In vivo studies have shown that it reduces the severity of inflammation in animal models of rheumatoid arthritis and colitis. It also inhibits the growth of cancer cells and induces apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using compound A in lab experiments include its high potency and selectivity towards specific signaling pathways. It is also relatively easy to synthesize and purify. However, its limitations include its poor solubility in water, which can make it difficult to administer in animal studies. It also has a short half-life, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research on compound A. One area of research could be to investigate its potential therapeutic applications in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another area of research could be to develop more potent and selective analogs of compound A. Additionally, the development of novel drug delivery systems could improve the solubility and bioavailability of compound A in vivo. Finally, the investigation of the pharmacokinetics and toxicity of compound A could pave the way for its clinical development.
In conclusion, N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine, also known as compound A, is a novel small molecule that has shown potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of various signaling pathways, and it has several biochemical and physiological effects. The advantages and limitations of using compound A in lab experiments have been discussed, and several future directions for research have been proposed.
Synthesemethoden
The synthesis of compound A involves several steps starting from commercially available starting materials. The synthesis begins with the reaction of 4-fluorobenzyl bromide with 4-methylpyrazole in the presence of a base to form intermediate 1. This intermediate is then reacted with 2-iodopropane in the presence of a palladium catalyst to form compound A. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
Compound A has shown potential therapeutic applications in various diseases. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. In anti-inflammatory studies, compound A has been shown to inhibit the production of inflammatory cytokines and reduce the activation of NF-κB pathway. In anti-cancer studies, compound A has been shown to induce apoptosis and inhibit the growth of cancer cells. In anti-diabetic studies, compound A has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methyl]-1-propan-2-ylpyrazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5/c1-13(2)23-12-17(9-21-23)19-7-15-8-20-22(11-15)10-14-3-5-16(18)6-4-14/h3-6,8-9,11-13,19H,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBZQQSZEBVPBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=N1)NCC2=CN(N=C2)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-ethyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622817.png)
![9-ethyl-N-[[(2R,3S)-2-(2-ethylpyrazol-3-yl)oxolan-3-yl]methyl]purin-6-amine](/img/structure/B6622822.png)

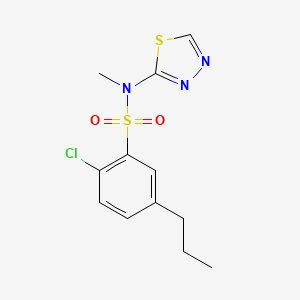
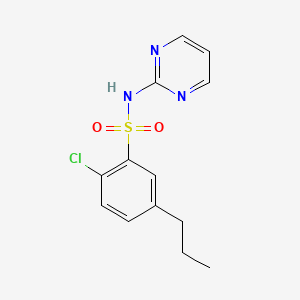
![2-bromo-4-methoxy-N-[[5-(2-methoxyphenyl)-1,3-oxazol-2-yl]methyl]aniline](/img/structure/B6622857.png)
![Methyl 4-[methyl(pyrazin-2-yl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B6622866.png)
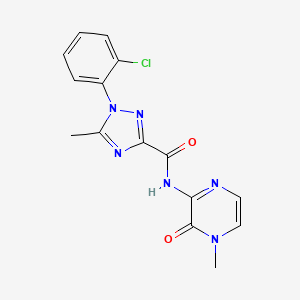
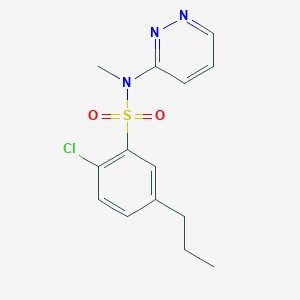
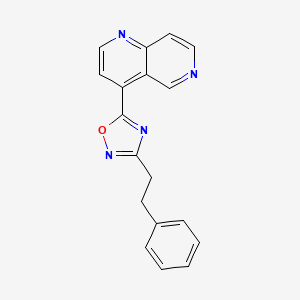
![2-[(2,5-Dimethylphenoxy)methyl]-5-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-1,3,4-oxadiazole](/img/structure/B6622890.png)

![4-Cyclopropyl-3-[2-(4-methylpyrazol-1-yl)ethylsulfanyl]-5-(thiophen-2-ylmethyl)-1,2,4-triazole](/img/structure/B6622894.png)
![N-[3-[5-(5-fluoropentylsulfanyl)tetrazol-1-yl]phenyl]acetamide](/img/structure/B6622899.png)